molecular formula C6H8N4 B13447227 6-Aminopyridine-3-carboximidamide

6-Aminopyridine-3-carboximidamide

Cat. No.: B13447227
M. Wt: 136.15 g/mol
InChI Key: MBJKSCNPVKLZBV-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-carboximidamide is a chemical compound with a pyridine ring substituted with an amino group at the 6th position and a carboximidamide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-3-carboximidamide typically involves the reaction of 6-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carboximidamide group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Aminopyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-3-carboximidamide: Similar structure but with the amino group at the 2nd position.

    4-Aminopyridine-3-carboximidamide: Similar structure but with the amino group at the 4th position.

    6-Aminopyridine-2-carboximidamide: Similar structure but with the carboximidamide group at the 2nd position.

Uniqueness

6-Aminopyridine-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

6-aminopyridine-3-carboximidamide

InChI

InChI=1S/C6H8N4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H2,7,10)(H3,8,9)

InChI Key

MBJKSCNPVKLZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=N)N)N

Origin of Product

United States

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